molecular formula C6H10N4 B14899157 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine

Cat. No.: B14899157
M. Wt: 138.17 g/mol
InChI Key: GMJFDXDMZRTWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused pyrazole and pyrazine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the fused ring system . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that allow for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives with altered biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, hydrogenated, and substituted derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit the core protein of the hepatitis B virus, thereby reducing viral replication .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine exhibits unique properties due to the presence of the amine group at the 3-position. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it a more potent and versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C6H10N4/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4,7H2

InChI Key

GMJFDXDMZRTWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)CN1

Origin of Product

United States

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